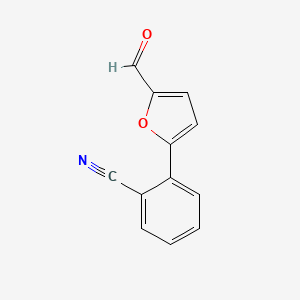

2-(5-Formyl-2-furyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

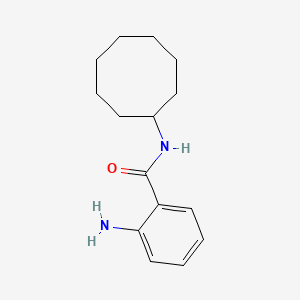

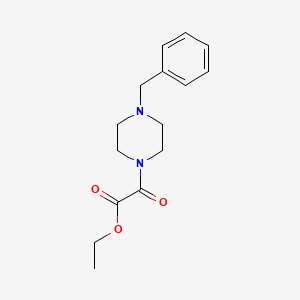

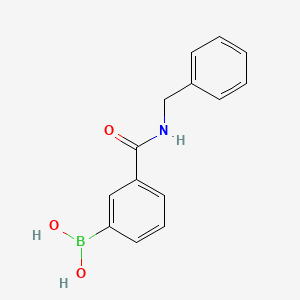

The compound of interest, 2-(5-Formyl-2-furyl)benzonitrile, is a biaryl molecule with potential applications in pharmaceuticals and as a building block in organic synthesis. It is related to compounds that have been synthesized and studied for their various chemical properties and reactivity patterns. The synthesis of related furyl-benzonitrile derivatives has been reported, indicating the importance of these compounds in the field of organic chemistry .

Synthesis Analysis

The synthesis of o-(5-Formyl-2-furyl)benzonitrile has been achieved through methods such as the Gomberg-Bachmann-Hey reaction, which is an older method for preparing such compounds. This reaction was chosen for its suitability for multigram synthesis, which is essential for the development of drug candidates with furyl-aryl structural features . Other methods for synthesizing related compounds involve Suzuki-Miyaura cross-coupling reactions, which have been used to produce 2-formyl-5-heteroarylfuran derivatives from 5-formyl-2-furylboronic acid .

Molecular Structure Analysis

The molecular structure of 2-(5-Formyl-2-furyl)benzonitrile is characterized by the presence of a furyl group attached to a benzonitrile moiety. The furyl group is known to participate in various reactions due to its electron-rich nature. For instance, studies on related compounds such as 2-(2-furyl)benzothiazole have shown that electrophilic reactions typically occur at the 5-position of the furan ring .

Chemical Reactions Analysis

The chemical reactivity of furyl-containing compounds is diverse. For example, 5-formyl-2-furylboronic acid has been used in Suzuki-Miyaura cross-coupling reactions, followed by Wittig olefination to produce pi-conjugated systems . Similarly, the synthesis of derivatives of 3-(5-nitro-2-furyl)acrylonitrile has been explored, demonstrating the versatility of furyl compounds in forming various heterocyclic structures . The reactivity of these compounds underlines the potential transformations that 2-(5-Formyl-2-furyl)benzonitrile could undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(5-Formyl-2-furyl)benzonitrile are not detailed in the provided papers, related furyl compounds exhibit interesting properties. For instance, the electrophilic and radical substitution reactions of 2-(2-furyl)benzothiazole have been studied, indicating that such compounds are reactive towards various reagents and can form multiple derivatives . The physical properties such as solubility, melting point, and stability of these compounds are crucial for their application in synthesis and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Furan platform chemicals are directly available from biomass and have a wide range of potential applications . They can be used to synthesize a spectacular range of compounds economically from biomass . The specific scientific field for this would be Green Chemistry .

The application involves the manufacture of furan platform chemicals (FPCs) from biomass, replacing traditional resources such as crude oil . The methods of application involve detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc., involved in the reaction . The outcomes include improvements in the manufacture of FPCs, with yields achievable in industry around 50% based on the monomeric pentose content in the hemicellulose raw material .

For instance, they can be used to synthesize a spectacular range of compounds economically from biomass . This involves the manufacture of furan platform chemicals (FPCs) from biomass, replacing traditional resources such as crude oil . The methods of application involve detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc., involved in the reaction . The outcomes include improvements in the manufacture of FPCs, with yields achievable in industry around 50% based on the monomeric pentose content in the hemicellulose raw material .

For instance, they can be used to synthesize a spectacular range of compounds economically from biomass . This involves the manufacture of furan platform chemicals (FPCs) from biomass, replacing traditional resources such as crude oil . The methods of application involve detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc., involved in the reaction . The outcomes include improvements in the manufacture of FPCs, with yields achievable in industry around 50% based on the monomeric pentose content in the hemicellulose raw material .

Eigenschaften

IUPAC Name |

2-(5-formylfuran-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-6,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHWLBNYUIICMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391138 |

Source

|

| Record name | 2-(5-formyl-2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Formyl-2-furyl)benzonitrile | |

CAS RN |

299442-23-2 |

Source

|

| Record name | 2-(5-formyl-2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)

![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)

![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)

![5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274723.png)